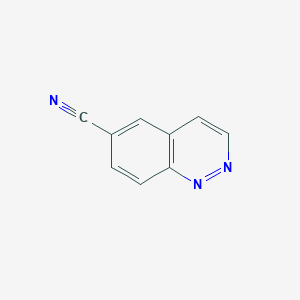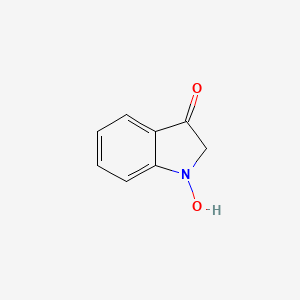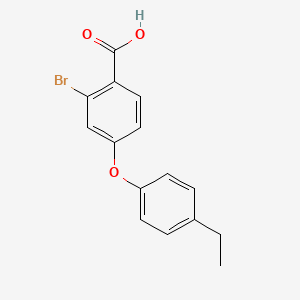
1,4,7-Triazecanetrihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Triazecanetrihydrobromide is a chemical compound known for its unique structure and properties. It is a trivalent cyclic amine, often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. This compound is characterized by its three nitrogen atoms, which are strategically positioned to facilitate various chemical reactions and interactions.
Preparation Methods
The synthesis of 1,4,7-Triazecanetrihydrobromide typically involves the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using agents such as ethylene glycol ditosylate or ethylene dibromide, resulting in the formation of the triazacyclononane ring. The final step involves the removal of protecting groups and the addition of hydrobromic acid to yield this compound .
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4,7-Triazecanetrihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired reaction pathway. Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Scientific Research Applications
1,4,7-Triazecanetrihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,4,7-Triazecanetrihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s trivalent nitrogen atoms play a crucial role in these interactions, facilitating the binding and stabilization of metal ions .
Comparison with Similar Compounds
1,4,7-Triazecanetrihydrobromide can be compared to other similar compounds, such as:
1,4,7-Triazacyclononane: Similar in structure but without the hydrobromide component, making it less reactive in certain chemical environments.
1,4,7,10-Tetraazacyclododecane: Contains an additional nitrogen atom, which can lead to different chemical and biological properties.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A methylated derivative that exhibits different reactivity and stability profiles
Properties
Molecular Formula |
C7H20Br3N3 |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
1,4,7-triazecane;trihydrobromide |
InChI |
InChI=1S/C7H17N3.3BrH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
InChI Key |
VEKRXKXLBVURDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNC1.Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
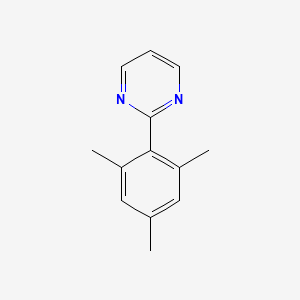
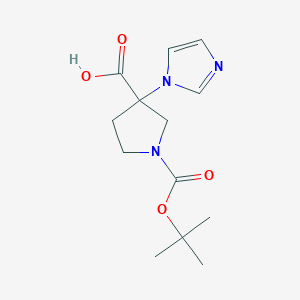
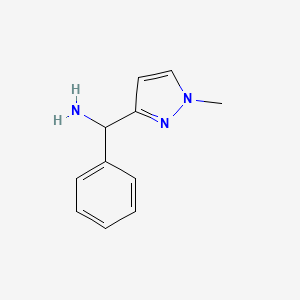
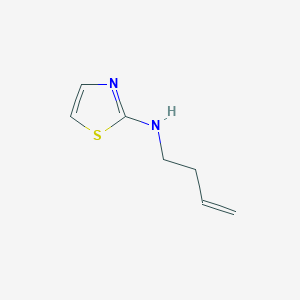
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)

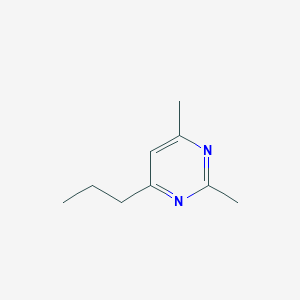
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
